(2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride
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Overview
Description
(2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride is a chemical compound with significant importance in various scientific fields It is a derivative of hexanoic acid and contains both amino and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride typically involves the reaction of hexanoic acid derivatives with dimethylamine under controlled conditions. The process may include steps such as esterification, amidation, and subsequent purification to obtain the desired product. Specific reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound readily available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid: A structurally related compound with different functional groups.
Azelaic acid: Another similar compound with distinct biological activities.
Uniqueness
(2R)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride is unique due to its specific combination of amino and dimethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H20Cl2N2O2 |
---|---|
Molecular Weight |
247.16 g/mol |
IUPAC Name |
(2R)-6-amino-2-(dimethylamino)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H18N2O2.2ClH/c1-10(2)7(8(11)12)5-3-4-6-9;;/h7H,3-6,9H2,1-2H3,(H,11,12);2*1H/t7-;;/m1../s1 |
InChI Key |
LKHDYIFVCQTTFO-XCUBXKJBSA-N |
Isomeric SMILES |
CN(C)[C@H](CCCCN)C(=O)O.Cl.Cl |
Canonical SMILES |
CN(C)C(CCCCN)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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